molecular formula C23H26N4OS2 B2890873 5-((4-Benzylpiperidin-1-yl)(thiophen-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886909-32-6

5-((4-Benzylpiperidin-1-yl)(thiophen-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2890873
CAS RN: 886909-32-6
M. Wt: 438.61
InChI Key: FBFVPUKEYJJYTJ-UHFFFAOYSA-N
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Description

5-((4-Benzylpiperidin-1-yl)(thiophen-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C23H26N4OS2 and its molecular weight is 438.61. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry: Antimicrobial Agents

Thiophene derivatives, which form part of the compound’s structure, are known for their antimicrobial properties . This suggests that our compound could be synthesized and tested for its efficacy against various bacterial and fungal pathogens. Its potential as a lead molecule in the development of new antimicrobial drugs is significant, especially in the era of increasing antibiotic resistance.

Pharmacology: Anti-inflammatory and Analgesic Effects

The thiophene moiety is also associated with anti-inflammatory and analgesic activities . Therefore, this compound could be investigated for its potential to reduce inflammation and alleviate pain. This could be particularly useful in the treatment of chronic inflammatory diseases such as arthritis.

Biochemistry: Enzyme Inhibition

In biochemistry, thiazolo[3,2-b][1,2,4]triazoles are recognized for their role as enzyme inhibitors . The compound could be a candidate for studying the inhibition of specific enzymes that are relevant in disease pathways, providing a foundation for the development of targeted therapies.

Material Science: Corrosion Inhibition

Thiophene derivatives have been utilized as corrosion inhibitors, particularly in metals . This compound could be applied in industrial settings to prevent the degradation of metal components, which is crucial for maintaining the integrity of machinery and structures.

Oncology: Antitumor Activity

Both thiophene and thiazolo[3,2-b][1,2,4]triazole rings have been reported to exhibit antitumor properties . Research into this compound could focus on its ability to act as an antitumor agent, possibly leading to new treatments for various forms of cancer.

properties

IUPAC Name

5-[(4-benzylpiperidin-1-yl)-thiophen-2-ylmethyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4OS2/c1-2-19-24-23-27(25-19)22(28)21(30-23)20(18-9-6-14-29-18)26-12-10-17(11-13-26)15-16-7-4-3-5-8-16/h3-9,14,17,20,28H,2,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFVPUKEYJJYTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CS3)N4CCC(CC4)CC5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((4-Benzylpiperidin-1-yl)(thiophen-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

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